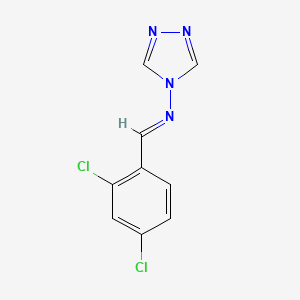

N-(2,4-dichlorobenzylidene)-4H-1,2,4-triazol-4-amine

Overview

Description

Synthesis Analysis

The synthesis of N-(2,4-dichlorobenzylidene)-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to the formation of N-(4H-1,2,4-Triazol-4-yl)acetamide. This intermediate reacts with various aromatic aldehydes to afford the desired compound (Ashvin D. Panchal & P. Patel, 2011).

Molecular Structure Analysis

The crystal structure of a similar compound, (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, was determined by single-crystal X-ray diffraction, showing that it belongs to the triclinic system, indicating the complex three-dimensional arrangements these molecules can adopt (Hu et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cycloadditions with ketenes, leading to the formation of β-lactams, showcasing its versatility in organic synthesis (C. Palomo et al., 1997).

Scientific Research Applications

Antitumor Activity

N-(2,4-dichlorobenzylidene)-4H-1,2,4-triazol-4-amine and its derivatives have been studied for their potential in antitumor activities. A study by Hu et al. (2010) synthesized a related compound and evaluated its antitumor efficacy, finding it effective against certain cancer cell lines (Hu et al., 2010).

Antimicrobial Activities

Compounds derived from 1,2,4-triazole, such as this compound, have been researched for their antimicrobial properties. A study by Bektaş et al. (2007) reported the synthesis of various 1,2,4-triazole derivatives and their effectiveness against different microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Coordination Chemistry

The use of 1,2,4-triazole derivatives in coordination chemistry is another area of interest. Sun et al. (2010) described the synthesis and structure of a 1-dimensional chain-like Ag(I) complex with a Schiff base ligand containing 1,2,4-triazole (Sun et al., 2010).

Corrosion Inhibition

The application of triazole Schiff bases, closely related to this compound, as corrosion inhibitors has been explored. Chaitra et al. (2015) synthesized triazole Schiff bases and evaluated their efficacy as corrosion inhibitors on mild steel, finding them effective in certain conditions (Chaitra et al., 2015).

Synthesis and Structural Studies

The synthesis and structural studies of 1,2,4-triazole derivatives are crucial for understanding their properties and potential applications. Panchal and Patel (2011) demonstrated the synthesis of various 1,2,4-triazole derivatives, providing insights into their chemical structures (Panchal & Patel, 2011).

Fluorescence Properties

The fluorescence properties of 1,2,4-triazole derivatives have also been investigated. Białońska et al. (2010) studied Cu(I) complexes with N4-substituted 1,2,4-triazoles, revealing interesting fluorescence characteristics that could have potential applications in material science (Białońska et al., 2010).

Medicinal Chemistry

The role of 1,2,4-triazole derivatives in medicinal chemistry, particularly in the synthesis of drugs and bioactive molecules, is significant. For instance, Li et al. (2012) explored the synthesis and structure of a polymeric complex with potential medicinal applications (Li et al., 2012).

Molecular Synthesis

Molecular synthesis using 1,2,4-triazole derivatives can lead to the development of various novel compounds. Drabent et al. (2003) synthesized CuI complexes with Schiff-base-containing triazole ligands, contributing to the field of molecular synthesis (Drabent et al., 2003).

Agricultural Chemistry

The application of 1,2,4-triazole derivatives in agricultural chemistry, particularly as components in pesticides or growth regulators, has been explored. A study by Tan et al. (2017) described a microwave-assisted synthesis of 1,2,4-triazole derivatives that could be used in agricultural applications (Tan et al., 2017).

Industrial Applications

The industrial applications of 1,2,4-triazoles, including in agriculture, medicine, and high-energy substances, have been reviewed extensively, highlighting their versatility and importance in various sectors (Nazarov et al., 2022).

Catalysis

1,2,4-Triazole derivatives have been utilized in catalysis, particularly in the synthesis of heterocyclic compounds. Thorve et al. (2023) reported on a regioselective synthesis of 1,2,4-triazoles using an amine oxidase-inspired catalyst (Thorve et al., 2023).

properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4/c10-8-2-1-7(9(11)3-8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYRYHLHZWZTFM-LNKIKWGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35546-47-5 | |

| Record name | NSC64588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)

![1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)

![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)

![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)

![6-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5610255.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5610276.png)

![4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5610284.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5610287.png)